molecular formula C12H14N2O6 B1367394 Diethyl 2-(3-nitropyridin-2-yl)malonate CAS No. 64362-41-0

Diethyl 2-(3-nitropyridin-2-yl)malonate

Cat. No. B1367394
CAS RN: 64362-41-0
M. Wt: 282.25 g/mol
InChI Key: IMGOJADWUZXLFZ-UHFFFAOYSA-N
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Patent
US06369086B1

Procedure details

Sodium hydride (60% dispersion in oil, 5.57 g, 0.14 mol) was carefully washed with hexanes under nitrogen before the addition of DMSO (115 mL). Diethyl malonate (22.3 g, 0.14 mol) was added dropwise over 20 min, and the mixture was stirred for an additional 30 min at room temperature. 2-Chloro-3-nitropyridine (10 g, 0.06 mol) was added to the reaction, and the reaction was placed in a pre-heated oil bath set to 100° C. for 15 min. The reaction was cooled to room temperature and poured into aqueous ammonium chloride (saturated solution, 150 mL). The aqueous solution was extracted with EtOAc:hexanes (1:1) four times (200 mL each), and the organic layers were combined. The organics were concentrated to afford a solid that was recrystallized from a minimal amount EtOAc:hexanes (1:1) to provide the title compound (12.5 g, 70% yield). APCI MS m/z 281 (M−H).
Quantity
5.57 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
22.3 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].Cl[C:15]1[C:20]([N+:21]([O-:23])=[O:22])=[CH:19][CH:18]=[CH:17][N:16]=1.[Cl-].[NH4+]>CS(C)=O>[N+:21]([C:20]1[C:15]([CH:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:3]([O:11][CH2:12][CH3:13])=[O:10])=[N:16][CH:17]=[CH:18][CH:19]=1)([O-:23])=[O:22] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
[H-].[Na+]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
115 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
22.3 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Four
Name
Quantity
150 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for an additional 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was placed in a pre-heated oil bath
WAIT
Type
WAIT
Details
set to 100° C. for 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc:hexanes (1:1) four times (200 mL each)
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated
CUSTOM
Type
CUSTOM
Details
to afford a solid
CUSTOM
Type
CUSTOM
Details
that was recrystallized from a minimal amount EtOAc:hexanes (1:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)C(C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.